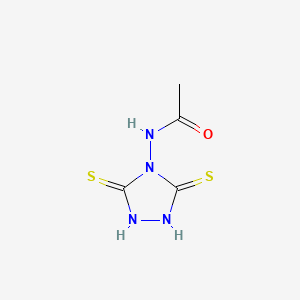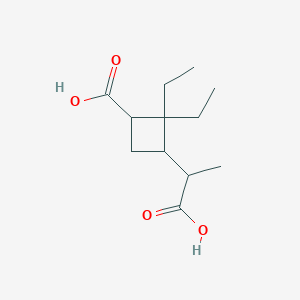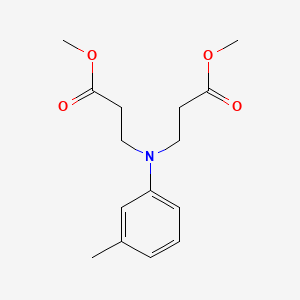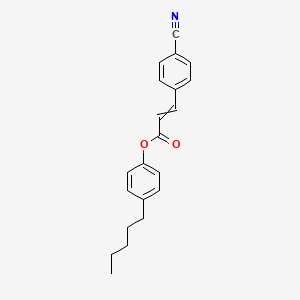
Bis(beta-(p-phenylazophenoxy)ethyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(p-phenylazophenoxy)ethyl]sulfide: is an organic compound with the molecular formula C28H26N4O2S . It is characterized by the presence of two phenylazophenoxy groups attached to an ethyl sulfide backbone. This compound is notable for its unique structure, which combines azo and sulfide functionalities, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(p-phenylazophenoxy)ethyl]sulfide typically involves the reaction of 2-(p-phenylazophenoxy)ethanol with a suitable sulfide source. One common method includes the use of thionyl chloride to convert 2-(p-phenylazophenoxy)ethanol to its corresponding chloro derivative, which is then reacted with sodium sulfide to yield the desired compound .
Industrial Production Methods: The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[2-(p-phenylazophenoxy)ethyl]sulfide can undergo oxidation reactions, particularly at the sulfide moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The azo groups in the compound can be reduced to amines under suitable conditions.
Substitution: The phenylazophenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[2-(p-phenylazophenoxy)ethyl]sulfide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and dyes .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules. Its azo groups are of particular interest due to their ability to undergo bioreductive activation, which can be exploited in drug delivery systems .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .
Wirkmechanismus
The mechanism of action of Bis[2-(p-phenylazophenoxy)ethyl]sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The azo groups can participate in redox reactions, while the sulfide moiety can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with biological or chemical targets .
Vergleich Mit ähnlichen Verbindungen
- Bis[2-(p-phenylazophenoxy)ethyl]ether
- Bis[2-(p-phenylazophenoxy)ethyl]amine
- Bis[2-(p-phenylazophenoxy)ethyl]disulfide
Comparison:
- Bis[2-(p-phenylazophenoxy)ethyl]sulfide is unique due to the presence of a sulfide linkage, which imparts distinct chemical reactivity compared to ether, amine, and disulfide analogs.
- The sulfide moiety allows for specific oxidation reactions that are not possible with ether or amine linkages.
- The compound’s ability to undergo both oxidation and reduction reactions makes it more versatile in synthetic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
63979-96-4 |
|---|---|
Molekularformel |
C28H26N4O2S |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
phenyl-[4-[2-[2-(4-phenyldiazenylphenoxy)ethylsulfanyl]ethoxy]phenyl]diazene |
InChI |
InChI=1S/C28H26N4O2S/c1-3-7-23(8-4-1)29-31-25-11-15-27(16-12-25)33-19-21-35-22-20-34-28-17-13-26(14-18-28)32-30-24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI-Schlüssel |
WCVJRTNKZUMYMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCSCCOC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)


![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)


![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)

![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)


